5'-Hydroxypiroxicam
Overview
Description
. It is a metabolite of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation
Mechanism of Action
Target of Action
The primary target of 5’-Hydroxypiroxicam, a major metabolite of Piroxicam, is the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
5’-Hydroxypiroxicam acts by reversibly inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This results in decreased inflammation and pain, which is beneficial in conditions like osteoarthritis and rheumatoid arthritis .
Biochemical Pathways
The inhibition of cyclooxygenase enzymes by 5’-Hydroxypiroxicam disrupts the biochemical pathway of prostaglandin synthesis . This leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of 5’-Hydroxypiroxicam involve absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and extensively metabolized in the liver, predominantly via CYP2C9 . The plasma half-life of 5’-Hydroxypiroxicam is significantly longer than that of Piroxicam, with an average of 70.5 hours . Approximately 25.2% of the dose is recovered in urine as 5’-Hydroxypiroxicam .
Result of Action
The molecular and cellular effects of 5’-Hydroxypiroxicam’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, 5’-Hydroxypiroxicam reduces the inflammatory response and alleviates pain, particularly in conditions such as osteoarthritis and rheumatoid arthritis .
Action Environment
The action, efficacy, and stability of 5’-Hydroxypiroxicam can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug . Additionally, factors such as pH levels and the presence of other medications can impact the metabolism and excretion of 5’-Hydroxypiroxicam
Biochemical Analysis
Biochemical Properties
5’-Hydroxypiroxicam interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme . The interaction between 5’-Hydroxypiroxicam and CYP2C9 is crucial for its metabolic transformation .
Molecular Mechanism
The molecular mechanism of 5’-Hydroxypiroxicam is closely related to its parent compound, Piroxicam. Piroxicam exerts its effects by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thereby reducing the synthesis of prostaglandins . It’s plausible that 5’-Hydroxypiroxicam may have similar molecular interactions.
Temporal Effects in Laboratory Settings
Studies on Piroxicam have shown that its plasma half-life is significantly shorter than that of 5’-Hydroxypiroxicam .
Metabolic Pathways
5’-Hydroxypiroxicam is involved in the metabolic pathway of Piroxicam. The primary route of biotransformation involves hydroxylation to form 5’-Hydroxypiroxicam . This process is catalyzed by the CYP2C9 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5'-Hydroxypiroxicam can be synthesized through the hydroxylation of piroxicam. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the 5' position of the piroxicam molecule.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with precise control over temperature, pressure, and pH levels. The process ensures the efficient conversion of piroxicam to this compound with high purity and yield.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs of 5'-Hydroxypiroxicam.
Scientific Research Applications
5'-Hydroxypiroxicam has several scientific research applications, including:
Medicine: It is studied for its potential anti-inflammatory and analgesic properties, similar to its parent compound, piroxicam.
Biology: Research is conducted to understand its effects on biological systems, including its metabolism and interaction with enzymes.
Chemistry: It is used as a chemical intermediate in the synthesis of other compounds.
Industry: Its applications extend to the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
5'-Hydroxypiroxicam is compared with other similar compounds, such as:
Piroxicam: Its parent compound, which also acts as an NSAID.
Meloxicam: Another NSAID with similar anti-inflammatory properties.
Diclofenac: A widely used NSAID with analgesic and anti-inflammatory effects.
Uniqueness: this compound is unique due to its specific hydroxylated structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar NSAIDs.
Properties
IUPAC Name |
4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23/h2-8,19-20H,1H3,(H,16,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKOORANQAQKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228171 | |
Record name | 5'-Hydroxypiroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77459-78-0 | |
Record name | 5′-HydroxyPiroxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77459-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Hydroxypiroxicam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077459780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Hydroxypiroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77459-78-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5'-HYDROXYPIROXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBG963W8BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5'-Hydroxypiroxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5'-hydroxypiroxicam?
A1: this compound is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam. [, , , , , , , , , , , , ]
Q2: How is this compound formed?
A2: It's primarily formed through hepatic metabolism of piroxicam, likely via cytochrome P450 enzymes. []
Q3: How does the elimination half-life of this compound compare to piroxicam?
A3: Following chronic piroxicam dosing, this compound exhibits a significantly longer elimination half-life compared to the parent drug (80.9 ± 44 hours vs. 54.9 ± 26 hours). []
Q4: Is this compound pharmacologically active?
A4: While the research primarily focuses on this compound as a metabolite of piroxicam, its own pharmacological activity isn't extensively discussed. [, , , , , , , , , , , , ] Further research is needed to understand its potential independent effects.
Q5: Can this compound be detected in biological samples?
A5: Yes, various studies highlight the detection and quantification of this compound in biological samples like plasma, urine, and bile using techniques like HPLC and LC-MS. [, , , , , , , , , , , , ]
Q6: How is this compound excreted?
A6: Research indicates that this compound is primarily excreted in the urine, with significant amounts also found in the bile. []
Q7: What analytical techniques are employed to study this compound?
A7: Several analytical methods are used to study this compound, including:
- High-performance liquid chromatography (HPLC): This technique is widely used to separate, detect, and quantify this compound in biological samples. [, , , , , , ]
- Liquid chromatography-mass spectrometry (LC-MS): This highly sensitive and specific method allows for accurate quantification of this compound in complex matrices like plasma, urine, and even keratinous matrices like feathers. [, , ]
- Derivative spectrophotometry: This method utilizes the unique spectral properties of this compound for its quantification. [, ]
Q8: Does age influence the pharmacokinetics of this compound?
A9: While age shows some correlation with piroxicam clearance and half-life, its direct impact on this compound kinetics hasn't been definitively established. [, ] More research is needed to understand the potential influence of age on this compound disposition.
Q9: Are there significant interindividual variations in this compound pharmacokinetics?
A10: Yes, studies show wide interindividual variability in the pharmacokinetics of both piroxicam and this compound. []
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